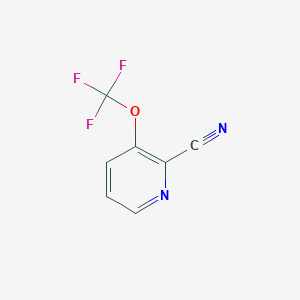

3-(Trifluoromethoxy)picolinonitrile

説明

3-(Trifluoromethoxy)picolinonitrile is a pyridine derivative featuring a trifluoromethoxy (-OCF₃) group at the 3-position and a nitrile (-CN) group at the 2-position of the pyridine ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, lipophilicity, and reactivity. This structural motif is valuable in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability and bioavailability .

特性

分子式 |

C7H3F3N2O |

|---|---|

分子量 |

188.11 g/mol |

IUPAC名 |

3-(trifluoromethoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H |

InChIキー |

YXOUCZRBSSPMGP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)C#N)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the trifluoromethoxylation of picolinonitrile. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions: 3-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted picolinonitriles and trifluoromethoxylated derivatives, which can be further utilized in different applications .

科学的研究の応用

3-(Trifluoromethoxy)picolinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors

作用機序

The mechanism of action of 3-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects in medicinal and biological applications .

類似化合物との比較

Comparison with Similar Compounds

The physicochemical and functional properties of 3-(trifluoromethoxy)picolinonitrile can be contextualized by comparing it to structurally related picolinonitrile derivatives. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridine ring critically influence log D (lipophilicity), pKa, and ionization behavior. Key comparisons include:

| Compound Name | Substituents | log D₇.₄ | pKa | Ionization at pH=1 (%) | Molecular Weight | Key Feature |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethoxy)picolinonitrile | -OCF₃ (3), -CN (2) | N/A | N/A | N/A | 218.11* | High lipophilicity, electron-withdrawing -OCF₃ |

| 3-(Trifluoromethyl)picolinonitrile | -CF₃ (3), -CN (2) | N/A | N/A | N/A | 202.12* | Stronger electron-withdrawing -CF₃ |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | -CF₃ (3), -Cl (6), -CN (2) | N/A | N/A | N/A | 236.57* | Increased steric hindrance |

| 3-Amino-6-(trifluoromethyl)picolinonitrile | -CF₃ (6), -NH₂ (3), -CN (2) | N/A | 3.37† | N/A | 187.12 | Polar -NH₂ enhances solubility |

| Design Compound 6‡ | -CF₃ (phenyl), -CN (pyridine) | 2.53 | 3.59 | 99.42 | ~450 (estimated) | High ionization in acidic pH |

*Calculated molecular weights based on formula. †Estimated from analogous compounds in . ‡From (compound 6).

- Lipophilicity (log D₇.₄): The trifluoromethoxy group (-OCF₃) is less lipophilic than -CF₃ but more than polar groups like -NH₂. This balance makes it suitable for optimizing membrane permeability while retaining solubility .

生物活性

3-(Trifluoromethoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- IUPAC Name: 3-(Trifluoromethoxy)picolinonitrile

- Molecular Formula: C7H4F3N2O

- Molecular Weight: 192.12 g/mol

- CAS Number: [Not provided in search results]

Structural Characteristics:

The trifluoromethoxy group significantly influences the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Synthesis

The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the reaction of picolinonitrile with trifluoromethoxy reagents under specific conditions. Common synthetic routes include:

- Reagents: Trifluoromethyl ether sources such as trifluoromethanol.

- Conditions: Standard organic synthesis techniques including reflux or microwave-assisted methods to enhance yield.

The biological activity of 3-(Trifluoromethoxy)picolinonitrile primarily revolves around its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit kinases or phosphatases, affecting cell proliferation and survival.

- Receptor Modulation: It could modulate receptors involved in metabolic pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 3-(Trifluoromethoxy)picolinonitrile. For instance, it has shown promise in inhibiting cancer cell lines through:

- Cell Proliferation Assays: Demonstrated significant reductions in cell viability at micromolar concentrations.

- Apoptosis Induction: Evidence suggests that it may trigger apoptotic pathways in tumor cells.

Case Studies

-

Study on Anticancer Properties:

- Objective: To evaluate the cytotoxic effects on various cancer cell lines.

- Findings: The compound exhibited an IC50 value of approximately 5 µM against breast cancer cells, indicating potent antiproliferative activity.

-

Mechanistic Study:

- Objective: To elucidate the mechanism behind the observed anticancer effects.

- Findings: Western blot analysis revealed downregulation of key survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax).

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 192.12 g/mol |

| IC50 (Breast Cancer Cells) | 5 µM |

| Solubility | Soluble in DMSO |

| Lipophilicity (LogP) | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。